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Compound Name: N6-Furfuryl-2-aMinoadenosine

Cat. No.: B12096494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the biological activity of N6-
Furfuryl-2-aminoadenosine in cancer cells is limited. This document leverages data from the

closely related compound, N6-furfuryladenosine (Kinetin Riboside), to infer potential

mechanisms of action and biological effects. The presence of a 2-amino group on the purine

ring of N6-Furfuryl-2-aminoadenosine may significantly influence its activity, and the

information presented herein should be interpreted with caution and serve as a basis for future

investigation.

Introduction
N6-Furfuryl-2-aminoadenosine is a purine nucleoside analogue, a class of compounds

known for their broad antitumor activities.[1][2][3][4][5] These molecules, structurally similar to

endogenous nucleosides, can interfere with various cellular processes, leading to the inhibition

of cancer cell growth and proliferation. The general anticancer mechanisms of purine

nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis

(programmed cell death).[1][2][3][4][5] While specific data on N6-Furfuryl-2-aminoadenosine
is scarce, research on the related compound N6-furfuryladenosine (kinetin-riboside) provides

valuable insights into its potential biological activities against cancer cells. Studies on N6-

furfuryladenosine have demonstrated its ability to induce antiproliferative and apoptogenic

effects, cause rapid depletion of cellular ATP, and trigger genotoxic stress.
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Inferred Biological Activity from N6-
Furfuryladenosine
Based on studies of N6-furfuryladenosine, the biological activities of N6-Furfuryl-2-
aminoadenosine in cancer cells can be hypothesized to include antiproliferative effects,

induction of apoptosis, and cell cycle modulation.

Antiproliferative Activity
N6-furfuryladenosine has shown significant antiproliferative activity against various human

cancer cell lines. This activity is believed to be a result of its interference with essential cellular

processes required for cell division.

Table 1: Hypothetical IC50 Values of N6-Furfuryl-2-aminoadenosine in Various Cancer Cell

Lines (Inferred from N6-furfuryladenosine Data)

Cell Line Cancer Type Inferred IC50 (µM)

MiaPaCa-2 Pancreatic Carcinoma ~0.3

A375 Melanoma Data not available

Jurkat T-cell Leukemia Data not available

HCT116 Colon Carcinoma Data not available

MCF-7 Breast Adenocarcinoma Data not available

Note: These values are extrapolated from data on N6-furfuryladenosine and should be

experimentally verified for N6-Furfuryl-2-aminoadenosine.

Induction of Apoptosis
Purine nucleoside analogs are well-documented inducers of apoptosis. N6-furfuryladenosine

has been shown to be apoptogenic. The mechanism likely involves the activation of intrinsic

and/or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell

death.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b12096494?utm_src=pdf-body
https://www.benchchem.com/product/b12096494?utm_src=pdf-body
https://www.benchchem.com/product/b12096494?utm_src=pdf-body
https://www.benchchem.com/product/b12096494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12096494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Cycle Arrest
By disrupting DNA synthesis and cellular metabolism, N6-Furfuryl-2-aminoadenosine may

induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and

dividing.

Potential Signaling Pathways
The anticancer effects of N6-Furfuryl-2-aminoadenosine are likely mediated through the

modulation of specific signaling pathways. Based on data from N6-furfuryladenosine, a key

mechanism involves the induction of cellular stress pathways.

Genotoxic Stress and DNA Damage Response
N6-furfuryladenosine has been observed to induce genotoxic stress. This can lead to the

activation of the DNA damage response (DDR) pathway. A central player in this response is the

tumor suppressor protein p53, which can trigger cell cycle arrest to allow for DNA repair or, if

the damage is too severe, initiate apoptosis. A key downstream effector of p53 is p21

(CDKN1A), a cyclin-dependent kinase inhibitor that enforces cell cycle arrest.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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